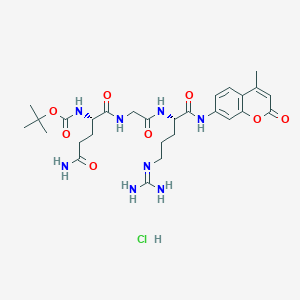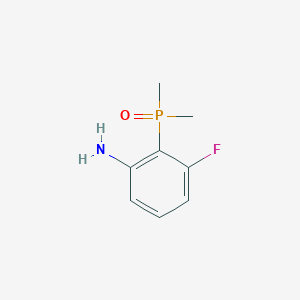
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
Übersicht
Beschreibung
“N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide” is a chemical compound . Unfortunately, there is not much information available about this compound.
Molecular Structure Analysis
The molecular formula of “N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide” is C9H9BrN2O3 . The molecular weight is 273.08 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide” are not well-documented .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Detection
- TFM (3-trifluoromethyl-4-nitrophenol), a chemical with some functional similarities, is used geographically limited to the Great Lakes basin for controlling sea lamprey populations. It demonstrates transient environmental effects, indicating rapid detoxification and minimal long-term risk, which suggests that related compounds might also be studied for their environmental fate and ecotoxicological profiles (Hubert, 2003).
Synthesis and Chemical Analysis
- Research on the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the challenges and innovations in synthesizing brominated and nitro-substituted aromatic compounds. This suggests potential research applications in improving synthesis methods for complex chemicals like N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide, focusing on yield, cost, and environmental impact (Qiu et al., 2009).
Biological Effects and Applications
- Studies on the biological effects of chemicals with similar functional groups, such as NMDA receptor antagonists and various brominated flame retardants, indicate a broad interest in understanding the physiological impact of such compounds. This might guide research into the potential neuroprotective, neurotoxic, or endocrine-disrupting properties of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide (Le & Lipton, 2001; Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c1-4-5(10)2-3-6(15(17)18)7(4)14-8(16)9(11,12)13/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZSMEKVWRGZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)
